molecular formula C3H7NO5 B1216459 1-Mononitroglycerin CAS No. 624-43-1

1-Mononitroglycerin

Cat. No.: B1216459
CAS No.: 624-43-1
M. Wt: 137.09 g/mol
InChI Key: HXWLJBVVXXBZCM-UHFFFAOYSA-N
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Description

1-Mononitroglycerin (1-MNG), also known as glycerol 1-nitrate (CAS No. 624-43-1), is a mononitrate ester of glycerol with the chemical formula C₃H₇NO₅ and a molecular weight of 137.09 g/mol . It is a major plasma metabolite of nitroglycerin, a well-known vasodilator used to treat angina and chronic heart failure . As a certified reference material (CRM), 1-MNG is utilized in pharmaceutical research and clinical toxicology for chromatography and mass spectrometry applications, typically prepared at concentrations of 1.0 mg/mL in acetonitrile . Its structure features a nitrate (-ONO₂) group at the 1-position of glycerol, which is critical for its biological activity and instability under thermal or acidic conditions .

Preparation Methods

Traditional Nitration of Glycerol

Reaction Mechanism and Conditions

1-MNG is synthesized via the partial nitration of glycerol using nitric acid (HNO₃) under controlled conditions. The primary reaction pathway involves the substitution of a hydroxyl group at the terminal carbon:
C3H8O3+HNO3C3H7NO5+H2O\text{C}_3\text{H}_8\text{O}_3 + \text{HNO}_3 \leftrightarrow \text{C}_3\text{H}_7\text{NO}_5 + \text{H}_2\text{O}

Key Parameters (Table 1):

ParameterOptimal RangeSource
Temperature10–20°C
HNO₃ Concentration68–71%
Reaction Time45–60 minutes
Molar Ratio (HNO₃:Glycerol)3:1–7:1

Low temperatures favor 1-MNG formation by reducing secondary nitration to dinitroglycerin (DNG) isomers . Excess HNO₃ shifts equilibrium toward product formation but risks over-nitration .

Purification and Isolation

Post-reaction, the mixture undergoes:

  • Neutralization : Sodium bicarbonate (NaHCO₃) quenches excess acid .

  • Solvent Extraction : Ethyl ether selectively isolates 1-MNG from aqueous phases .

  • Crystallization : Benzene/ether mixtures yield 1-MNG with >98% purity .

Industrial-Scale Synthesis

Continuous Flow Reactors

Modern facilities employ continuous flow systems to enhance safety and yield :

  • Mixed Acid Systems : HNO₃ and H₂SO₄ (50:50 wt%) improve nitration efficiency by absorbing water .

  • Temperature Control : Maintained at 25–30°C using jacketed reactors .

Performance Metrics (Table 2):

MetricValueSource
Yield90–95%
Throughput1 ton/day
Byproduct (DNG)<5%

Alternative Synthetic Routes

Glycidol Nitration

Glycidol (C₃H₆O₂) reacts with HNO₃ and ammonium nitrate (NH₄NO₃) at 60°C to yield 1-MNG :
C3H6O2+HNO3C3H7NO5\text{C}_3\text{H}_6\text{O}_2 + \text{HNO}_3 \rightarrow \text{C}_3\text{H}_7\text{NO}_5

  • Yield : 30–50% .

  • Advantage : Avoids glycerol’s secondary hydroxyl groups, reducing isomer formation .

Enzymatic Hydrolysis of Nitroglycerin

1-MNG is a metabolite of nitroglycerin (NG) via mitochondrial aldehyde dehydrogenase (ALDH2) . However, this method is limited to pharmacological studies due to low scalability.

Bioconversion Using Microorganisms

Fungal-Mediated Synthesis

Geotrichum candidum selectively converts nitroglycerin to 1-MNG under aerobic conditions :

  • Conditions : 24°C, pH 6.5–7.0, 3–4 mmol/L substrate .

  • Selectivity : 100% for 1-MNG .

Bioconversion Efficiency (Table 3):

Microorganism1-MNG SelectivityByproducts
Geotrichum candidum100%None
Mucor plombeus50%2-MNG

Advantages Over Chemical Methods

  • Eco-Friendly : No hazardous waste .

  • Regioselectivity : Avoids isomer formation .

Factors Influencing Synthesis Efficiency

Temperature and Kinetic Control

  • Below 10°C: Slow reaction kinetics .

  • Above 20°C: Increased DNG formation .

  • Activation Energy : 58.6–117.2 kJ/mol for nitration pathways .

Acid Concentration and Catalysis

  • Sulfuric acid (H₂SO₄) acts as a dehydrating agent, improving HNO₃ reactivity .

  • Equilibrium Constant : Keq=0.9350K_{eq} = 0.9350 at 20°C .

Molar Ratio Optimization

Higher HNO₃:Glycerol ratios (7:1) increase 1-MNG yield but require stringent temperature control to prevent TNG (trinitroglycerin) formation .

Chemical Reactions Analysis

Key Parameters:

ParameterValue/DescriptionSource
Optimal temperature10–20°C
Nitric acid concentration68–71%
Byproducts2-MNG (minor isomer)

This reaction is endothermic, with equilibrium constants increasing at higher temperatures (0–45°C range tested) . The competing formation of 2-MNG is kinetically less favored due to steric hindrance at the secondary hydroxyl group .

Secondary Reactions: Formation of Dinitroglycerin

1-MNG undergoes further nitration to produce dinitroglycerin (DNG) isomers:
Reactions :
1 MNG+HNO31 3 DNG+H2O(k1)\text{1 MNG}+\text{HNO}_3\leftrightarrow \text{1 3 DNG}+\text{H}_2\text{O}\quad (k_1)
1 MNG+HNO31 2 DNG+H2O(k2)\text{1 MNG}+\text{HNO}_3\leftrightarrow \text{1 2 DNG}+\text{H}_2\text{O}\quad (k_2)

Experimental Data:

ConditionConversion to DNG (%)NotesSource
15°C, 69% HNO₃58–62Dominant product: 1,3-DNG
20°C, 71% HNO₃68–72Increased 1,2-DNG selectivity

The rate constant k1k_1 for 1,3-DNG formation is 2–3× higher than k2k_2 due to thermodynamic stability of the 1,3-isomer .

Kinetic Modeling of Nitration Pathways

Two kinetic models describe 1-MNG’s reactivity:

Seven-Reaction Model

Includes all isomers (1-MNG, 2-MNG, 1,3-DNG, 1,2-DNG, TNG). Fitted parameters:

ReactionActivation Energy (kJ/mol)Rate Constant (L·mol⁻¹·min⁻¹)
1-MNG → 1,3-DNG117.2 ± 2.62.1×1032.1\times 10^{-3}
1-MNG → 1,2-DNG58.6 ± 1.21.4×1031.4\times 10^{-3}

Simplified Three-Reaction Model

Merges isomers for computational efficiency:
MNG+HNO3DNG+H2O\text{MNG}+\text{HNO}_3\leftrightarrow \text{DNG}+\text{H}_2\text{O}
This model shows a relative error of <5% compared to experimental data at low temperatures (<20°C) .

Metabolic Degradation Pathways

In biological systems, 1-MNG is a metabolite of nitroglycerin (TNG) and undergoes enzymatic conversion:

Reaction :
TNGmtALDH1 2 DNG1 MNGNO\text{TNG}\xrightarrow{\text{mtALDH}}\text{1 2 DNG}\rightarrow \text{1 MNG}\rightarrow \text{NO}

Key Findings:

  • Mitochondrial aldehyde dehydrogenase (mtALDH) catalyzes denitration, releasing nitric oxide (NO) .

  • Plasma half-life of 1-MNG in humans: ~4.3 hours .

Scientific Research Applications

Chemical Applications

1-Mononitroglycerin serves as a crucial reference material in analytical chemistry, particularly in chromatography and mass spectrometry. It is utilized for analyzing nitroglycerin and its metabolites, aiding in the development of methods for detecting these compounds in biological and environmental samples.

Application Description
ChromatographyUsed as a standard for calibrating instruments and validating methods.
Mass SpectrometryActs as a spiking solution to enhance detection sensitivity.

Biological Applications

In biological research, this compound is studied for its role in the metabolic pathways of nitroglycerin degradation. Research indicates that certain microorganisms can utilize nitroglycerin as a carbon source, with this compound acting as an intermediate.

Microbial Degradation Case Study

A study involving Arthrobacter sp. strain JBH1 demonstrated that this bacterium can degrade nitroglycerin through a stepwise denitration process. During this process, this compound is formed as a transient intermediate before conversion to glycerol.

Medical Applications

This compound's primary medical application lies in its pharmacological properties. As a metabolite of nitroglycerin, it plays a vital role in treating cardiovascular conditions such as angina pectoris and chronic heart failure.

Industrial Applications

In industrial contexts, this compound is employed in the development of bioremediation strategies aimed at degrading nitroglycerin residues in contaminated environments. This application is crucial for mitigating the environmental impact of explosives manufacturing and use.

Bioremediation Case Study

Research has indicated that specific microbial strains can effectively break down nitroglycerin residues into less harmful substances, utilizing this compound as an intermediate product. This strategy not only cleans contaminated sites but also provides insights into microbial metabolism of explosive compounds.

Mechanism of Action

1-Mononitroglycerin exerts its effects primarily through its conversion to nitric oxide (NO) in biological systems. Nitric oxide is a potent vasodilator that relaxes smooth muscle cells by activating guanylate cyclase, which increases the levels of cyclic guanosine monophosphate (cGMP). This leads to the dephosphorylation of myosin light chains and subsequent smooth muscle relaxation . The molecular targets include smooth muscle cells and the pathways involved are the nitric oxide-cGMP signaling pathway .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Nitrate Esters

  • 1-Mononitroglycerin (1-MNG): Structure: 1-nitrate ester of glycerol. Applications: Pharmacological metabolite, CRM for analytical methods . Key Properties: Thermally labile; fragments in ESI(−) mass spectrometry due to -ONO₂ instability .
  • 1,3-Dinitroglycerin (DNG): Structure: Nitrate groups at 1- and 3-positions of glycerol. Applications: Intermediate in explosives manufacturing.
  • Glycol Mononitrate: Structure: Mononitrate ester of ethylene glycol (CH₃OH-CH₂ONO₂). Applications: By-product in explosives synthesis. Comparison: Smaller molecule than 1-MNG; similar instability but lacks glycerol backbone .

Acetate and Acyl Esters

  • 1-Monoacetin (Glycerol 1-acetate): Structure: Acetate (-OCOCH₃) at the 1-position of glycerol (CAS 1335-38-2). Applications: Industrial emulsifier, food additive. Comparison: Non-pharmacological; lacks nitro group, making it chemically stable .
  • 1-Monobutyrin (Glycerol 1-butyrate): Structure: Butyrate (-OCOC₃H₇) at the 1-position (CAS 126254-87-3). Applications: Food preservative, antimicrobial agent. Comparison: Larger acyl chain reduces solubility in polar solvents compared to 1-MNG .

Monoacylglycerols (MAGs)

  • 1-Monostearin (Glycerol 1-stearate): Structure: Stearic acid (C₁₈:0) esterified at the 1-position (CAS 123-94-4). Applications: Emulsifier in cosmetics and food. Comparison: High molecular weight (358.57 g/mol); hydrophobic, unlike polar 1-MNG .
  • 1-Monolinolein (Glycerol 1-linoleate): Structure: Linoleic acid (C₁₈:2) at the 1-position (CAS N/A). Applications: Lipid research, membrane studies. Comparison: Polyunsaturated acyl chain; non-hazardous (unlike nitro-containing 1-MNG) .

Pharmacological and Analytical Profiles

Property This compound 1-Monoacetin 1-Monostearin
Functional Group Nitrate (-ONO₂) Acetate (-OCOCH₃) Stearate (-OCOC₁₇H₃₅)
Molecular Weight (g/mol) 137.09 134.13 358.57
CAS Number 624-43-1 1335-38-2 123-94-4
Solubility Polar solvents (acetonitrile) Polar solvents Non-polar solvents
Primary Use Pharmaceutical metabolite Industrial emulsifier Food/cosmetic additive
Hazard Profile Thermal instability Non-hazardous Non-hazardous
Analytical Method ESI(−) MS, HPLC GC-MS TLC, HPLC

Key Research Findings

This contrasts with monoacylglycerols (e.g., 1-Monostearin), which yield stable ions .

Therapeutic vs. Industrial Utility: 1-MNG’s vasodilatory role stems from nitric oxide release, while monoacylglycerols like 1-Monolaurin (C₁₂:0) exhibit antimicrobial properties .

Biological Activity

1-Mononitroglycerin (MNG), a degradation product of nitroglycerin (NG), has garnered attention for its biological activity and potential therapeutic applications. MNG is formed through a denitration process, where nitro groups are sequentially removed from nitroglycerin, leading to various metabolites with distinct biological properties. This article explores the biological activity of MNG, focusing on its pharmacological effects, mechanisms of action, and potential applications in medicine.

This compound is represented by the chemical formula C3H5N1O6 and is classified under the category of nitrates. It is produced through the enzymatic denitration of nitroglycerin by certain bacterial strains, such as Pseudomonas putida, which utilize NG as a nitrogen source. The transformation involves the stepwise removal of nitro groups, ultimately generating MNG along with other metabolites like dinitroglycerin (DNG) .

Cardiovascular Effects

MNG exhibits vasodilatory effects similar to those of nitroglycerin, primarily due to its ability to release nitric oxide (NO) upon metabolism. This mechanism leads to the relaxation of vascular smooth muscle, resulting in decreased blood pressure and improved blood flow. Studies have shown that MNG can effectively reduce myocardial oxygen demand, making it a potential candidate for treating angina pectoris and other cardiovascular conditions .

Anti-Cancer Activity

Recent investigations have highlighted the anti-cancer properties of MNG. In vitro studies demonstrate that MNG can induce apoptosis in various cancer cell lines, including glioblastoma cells. The compound has been shown to reduce cell viability and migration while promoting DNA fragmentation, indicative of apoptotic processes. This activity suggests that MNG may serve as a therapeutic agent in cancer treatment, particularly in combination with other chemotherapeutic agents .

Nitric Oxide Release

The primary mechanism through which MNG exerts its biological effects is the release of nitric oxide. Upon entering cells, MNG undergoes enzymatic conversion to produce NO, which activates guanylate cyclase and increases intracellular cyclic guanosine monophosphate (cGMP) levels. Elevated cGMP leads to smooth muscle relaxation and vasodilation .

Modulation of Cellular Pathways

MNG has been implicated in modulating various cellular pathways associated with apoptosis and cell survival. For instance, it affects the phosphorylation status of key signaling molecules such as Akt and STAT3, which play crucial roles in cell proliferation and survival . Additionally, MNG influences autophagy markers like LC3-II, further supporting its role in cancer therapy .

Case Study 1: Anti-Glioblastoma Activity

A study investigating the effects of MNG on glioblastoma organoids demonstrated significant reductions in tumor size following treatment with MNG. The study utilized human cerebral organoids developed from induced pluripotent stem cells to simulate tumor microenvironments. Results indicated that MNG effectively reduced U87MG tumor cell proliferation and induced PARP degradation, highlighting its potential as an anti-cancer agent .

Case Study 2: Cardiovascular Response

Clinical observations have noted that patients receiving nitroglycerin therapy often exhibit similar responses when treated with MNG. In one study involving patients with stable angina, administration of MNG led to significant improvements in exercise tolerance and reductions in anginal episodes compared to baseline measurements .

Tables

Biological ActivityMechanismReferences
VasodilationNO release
Apoptosis inductionModulation of Akt/STAT3 pathways
Tumor growth inhibitionPARP degradation
Case StudyFindingsReferences
Glioblastoma OrganoidsReduced tumor size and cell migration
Angina PectorisImproved exercise tolerance

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing 1-mononitroglycerin with high purity?

Synthesis of this compound requires precise control of nitration conditions to avoid byproducts like dinitroglycerin. A validated method involves stepwise nitration of glycerol at low temperatures (0–5°C) using a nitric acid-sulfuric acid mixture, followed by neutralization and extraction with diethyl ether . Characterization should include HPLC-UV to confirm purity (>98%) and NMR to verify regioselectivity (e.g., distinguishing 1- vs. 2-mononitroglycerin). Reproducibility hinges on strict adherence to stoichiometric ratios and reaction times .

Q. How can researchers address discrepancies in spectroscopic data for this compound across studies?

Contradictions in NMR or IR spectra often arise from solvent effects, hydration states, or impurities. To resolve these:

  • Standardize solvent systems (e.g., deuterated chloroform for NMR).
  • Compare data against reference spectra from authenticated samples (e.g., synthesized in-house with elemental analysis validation).
  • Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks ([M−H]⁻ at m/z 166.0124) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Due to its thermal instability and explosive potential:

  • Store in small quantities (<1 g) at –20°C in amber vials.
  • Avoid contact with metal surfaces or oxidizing agents.
  • Use blast shields and remote handling tools during synthesis. Documented safety protocols from journals like Med. Chem. Commun. emphasize hazard mitigation through controlled scale and inert atmospheres .

Advanced Research Questions

Q. How can researchers optimize chromatographic separation of this compound from its isomers or degradation products?

Advanced separation requires HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) and isocratic elution using acetonitrile/water (70:30) with 0.1% formic acid. Retention time discrepancies between isomers (e.g., 1- vs. 2-mononitroglycerin) can be resolved by spiking with synthetic standards . For degradation studies, GC-MS with derivatization (e.g., silylation) improves volatility and detection sensitivity .

Q. What analytical challenges arise in detecting this compound via electrospray ionization mass spectrometry (ESI-MS)?

The labile -ONO₂ group in this compound leads to extensive fragmentation in ESI(−), complicating molecular ion detection. Instead, adduct formation (e.g., [M+Cl]⁻ at m/z 200.9801) is often observed. To enhance signal stability:

  • Use cooled ion sources to reduce in-source decay.
  • Pair with soft ionization techniques like atmospheric-pressure chemical ionization (APCI) .
  • Validate results with complementary methods (e.g., FTIR for functional group confirmation) .

Q. How should researchers reconcile contradictory data on the stability of this compound in aqueous vs. nonpolar solvents?

Conflicting stability reports stem from solvent polarity and trace metal contamination. A systematic approach includes:

  • Kinetic studies under controlled humidity and temperature.
  • Chelating agents (e.g., EDTA) to mitigate metal-catalyzed hydrolysis in aqueous buffers.
  • DFT calculations to model degradation pathways and identify transition states . Publish raw datasets (e.g., Arrhenius plots) in supplementary materials to enable replication .

Q. Methodological and Reproducibility Considerations

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound pharmacological studies?

Use nonlinear regression models (e.g., Hill equation) to quantify EC₅₀ values. Account for batch-to-batch variability via mixed-effects models , and validate assumptions with residual plots. Publicly share code (e.g., R or Python scripts) for transparency .

Q. How can researchers ensure reproducibility in this compound bioactivity assays?

  • Pre-register protocols on platforms like Open Science Framework.
  • Include positive controls (e.g., nitroglycerin) and vehicle controls in all assays.
  • Report minimum inhibitory concentrations (MICs) with 95% confidence intervals, avoiding overinterpretation of single-point data .

Q. Data Reporting and Publication Standards

Q. What metadata is essential for publishing this compound research?

  • Synthetic procedures (e.g., molar ratios, purification steps).
  • Spectral data (NMR δ-values, IR peaks, HRMS spectra).
  • Stability profiles (e.g., half-life in PBS at 37°C).
  • Adhere to Beilstein Journal guidelines: Limit main-text data to five compounds; archive extensive datasets in supplementary files .

Q. How should conflicting results about this compound’s vasodilatory mechanisms be addressed in discussion sections?

Frame contradictions as opportunities for hypothesis refinement. For example, discrepancies in NO-release kinetics may arise from assay sensitivity (chemiluminescence vs. amperometric probes). Propose follow-up experiments (e.g., EPR spectroscopy to detect free radicals) and cite prior work comprehensively .

Properties

IUPAC Name

2,3-dihydroxypropyl nitrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO5/c5-1-3(6)2-9-4(7)8/h3,5-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXWLJBVVXXBZCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO[N+](=O)[O-])O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80871795
Record name 2,3-Dihydroxypropyl nitrate
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Molecular Weight

137.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

624-43-1, 27321-61-5
Record name Glycerol 1-mononitrate
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Record name Glycerol-1-nitrate
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Record name Mononitroglycerol
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Record name 2,3-Dihydroxypropyl nitrate
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Record name 624-43-1
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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